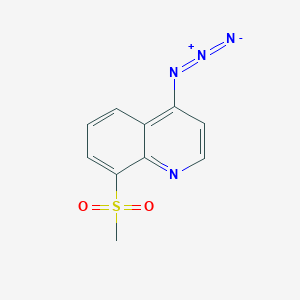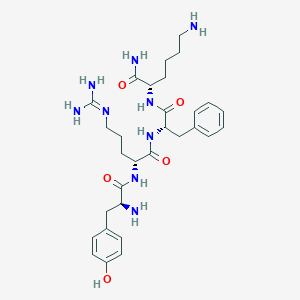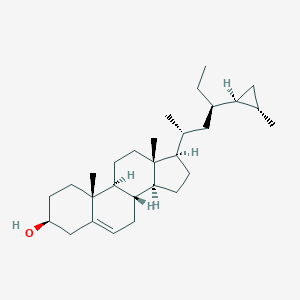
Hebesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hebesterol is a natural product that has been isolated from the bark of the Chinese medicinal plant, Magnolia officinalis. It has been found to possess a range of biological activities that make it an interesting candidate for further investigation.
Applications De Recherche Scientifique
Hebesterol has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, hebesterol has been found to have anti-aging effects, making it a potential ingredient in cosmetic products.
Mécanisme D'action
The mechanism of action of hebesterol is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as to activate certain proteins involved in cellular repair and regeneration.
Biochemical and Physiological Effects:
Hebesterol has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, the promotion of cellular repair and regeneration, and the modulation of glucose metabolism. It has also been shown to have antioxidant properties, which may contribute to its anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hebesterol for lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, its range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of hebesterol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on hebesterol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential application is in the development of anti-aging treatments, given its demonstrated effects on cellular repair and regeneration. Additionally, further investigation into the mechanism of action of hebesterol may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
Hebesterol can be synthesized through a multi-step process that involves the isolation of the natural product from the bark of Magnolia officinalis, followed by purification and chemical modification. The synthesis method has been described in detail in several scientific publications, making it a well-established procedure for producing hebesterol.
Propriétés
Numéro CAS |
114174-00-4 |
|---|---|
Nom du produit |
Hebesterol |
Formule moléculaire |
C29H48O |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
Clé InChI |
AAJHVCTWRPOTGA-SIGAZLDMSA-N |
SMILES isomérique |
CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C |
SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
SMILES canonique |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




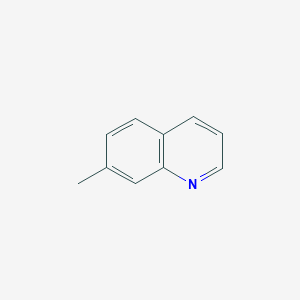

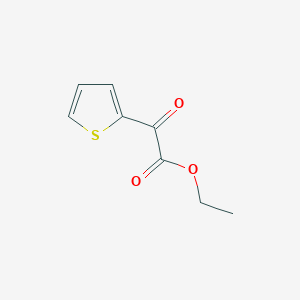
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
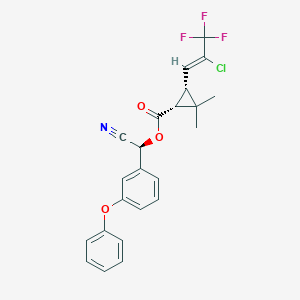

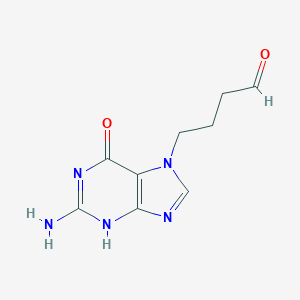
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
